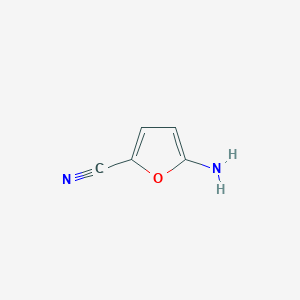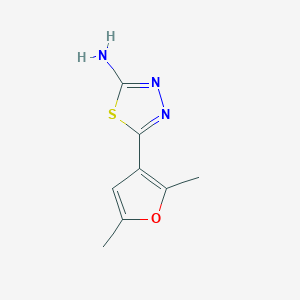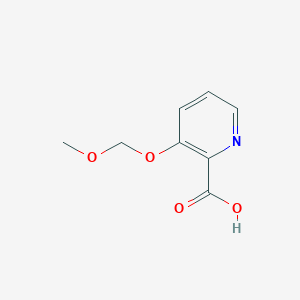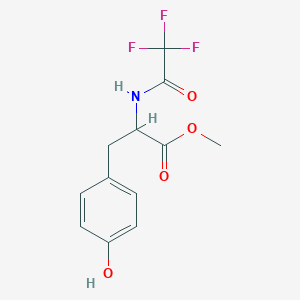
5-Aminofuran-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Aminofuran-2-carbonitrile is an organic compound with the molecular formula C5H4N2O. It is a heterocyclic compound containing both a furan ring and an amino group. This compound is of significant interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminofuran-2-carbonitrile typically involves the reaction of furan derivatives with nitrile groups. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-furancarboxaldehyde with ammonia and cyanide sources can yield this compound .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Aminofuran-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions
Major Products Formed:
Oxidation: Nitrofurans or nitrosofurans.
Reduction: Aminofurans.
Substitution: Halogenated or sulfonated furans
Applications De Recherche Scientifique
5-Aminofuran-2-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a precursor for biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 5-Aminofuran-2-carbonitrile involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can affect enzyme activity and cellular processes, making it a valuable compound in biochemical research .
Comparaison Avec Des Composés Similaires
- 5-Aminofuran-2-carboxylic acid
- 5-Aminofuran-2-methanol
- 2-Aminofuran-5-carbonitrile
Comparison: 5-Aminofuran-2-carbonitrile is unique due to the presence of both an amino group and a nitrile group on the furan ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound in synthetic chemistry .
Propriétés
Formule moléculaire |
C5H4N2O |
|---|---|
Poids moléculaire |
108.10 g/mol |
Nom IUPAC |
5-aminofuran-2-carbonitrile |
InChI |
InChI=1S/C5H4N2O/c6-3-4-1-2-5(7)8-4/h1-2H,7H2 |
Clé InChI |
BLFZGWCFINXIGG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(OC(=C1)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-[(4-Oxo-1-phenyl-1,4-dihydropyridazin-3-yl)methyl]phenyl}acetamide](/img/structure/B13877390.png)













